molecular formula C17H16N4O5S B2727248 N-(4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1428359-11-8

N-(4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2727248
CAS No.: 1428359-11-8
M. Wt: 388.4
InChI Key: JGUHUCYPHVGSKM-UHFFFAOYSA-N
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Description

N-(4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a heterocyclic compound featuring a furan-substituted 1,2,4-oxadiazole ring fused to an azetidine moiety, linked via a sulfonyl group to a phenylacetamide backbone. This structure combines multiple pharmacophores:

  • Furan: A heteroaromatic ring known for enhancing bioavailability and metabolic stability in medicinal chemistry .
  • 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle contributing to hydrogen bonding and π-π interactions, often used to improve target affinity .
  • Sulfonylphenylacetamide: A common scaffold in anti-inflammatory and antiproliferative agents, facilitating interactions with enzymes like cyclooxygenases (COX) or kinases .

Properties

IUPAC Name

N-[4-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-11(22)18-13-4-6-14(7-5-13)27(23,24)21-9-12(10-21)17-19-16(20-26-17)15-3-2-8-25-15/h2-8,12H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUHUCYPHVGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclodehydration of a furan-substituted amidoxime and a carboxylic acid derivative.

Procedure :

  • Furan-2-carbohydrazide (1.0 eq) and chloroacetyl chloride (1.2 eq) are refluxed in dry tetrahydrofuran (THF) with triethylamine (2.0 eq) for 6 hours.
  • The intermediate N'-(2-chloroacetyl)furan-2-carbohydrazide is isolated via filtration (Yield: 78%).
  • Cyclization is induced using phosphorus oxychloride (POCl₃) at 80°C for 3 hours, yielding 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole (Yield: 65%).

Key Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 7.89 (d, J = 1.8 Hz, 1H, furan H-5), 6.91–6.85 (m, 2H, furan H-3/H-4), 4.72 (s, 2H, CH₂Cl).

Azetidine Ring Construction

The azetidine ring is formed via a [3+1] cycloaddition strategy using the oxadiazole-chloromethyl intermediate and azetidine precursors.

Procedure :

  • 5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole (1.0 eq) is treated with azetidine-3-carboxylic acid (1.1 eq) in dimethylformamide (DMF) at 120°C for 12 hours.
  • The reaction is quenched with ice-water, and the product 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine is extracted with ethyl acetate (Yield: 58%).

Optimization Note : Microwave-assisted synthesis at 150°C for 1 hour increases yield to 72% while reducing byproducts.

Sulfonation and Sulfamoyl Bridge Installation

The azetidine-oxadiazole intermediate undergoes sulfonation to introduce the sulfamoyl linker.

Procedure :

  • 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
  • 4-Nitrobenzenesulfonyl chloride (1.5 eq) is added dropwise at 0°C, followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).
  • The mixture is stirred at room temperature for 6 hours, yielding 4-nitro-N-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)benzenesulfonamide (Yield: 84%).
  • Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) reduces the nitro group to an amine, producing 4-amino-N-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)benzenesulfonamide (Yield: 91%).

Critical Parameters :

  • Excess sulfonyl chloride ensures complete sulfonation.
  • DIPEA neutralizes HCl, preventing azetidine ring degradation.

Acetamide Functionalization and Final Coupling

The 4-aminophenylsulfonamide intermediate is acetylated to form the target compound.

Procedure :

  • 4-Amino-N-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)benzenesulfonamide (1.0 eq) is suspended in acetic anhydride (5.0 eq) and pyridine (2.0 eq).
  • The reaction is heated at 60°C for 4 hours, followed by quenching with cold water.
  • The precipitate is recrystallized from ethanol to afford the final product (Yield: 88%, Purity: >98% by HPLC).

Spectroscopic Validation :

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 1.8 Hz, 1H, furan H-5), 7.76 (d, J = 8.4 Hz, 2H, ArH), 6.91–6.85 (m, 2H, furan H-3/H-4), 4.42–4.38 (m, 1H, azetidine H-3), 3.92–3.88 (m, 2H, azetidine H-1/H-2), 2.01 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₆N₄O₅S [M+H]⁺: 389.0918; found: 389.0915.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Oxadiazole-Azetidine Assembly

A streamlined method condenses oxadiazole and azetidine formation into a single step using microwave irradiation:

  • Furan-2-carbohydrazide and azetidine-3-carbonyl chloride are mixed in POCl₃.
  • Microwave heating at 150°C for 30 minutes yields 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (Yield: 68%).

Solid-Phase Sulfonation

Immobilizing the azetidine intermediate on Wang resin enables iterative sulfonation and acetylation, improving purity (>99%) but reducing yield (62%).

Scalability and Industrial Considerations

  • Cost Drivers : POCl₃ and palladium catalysts contribute to 44% of raw material costs. Switching to PSCl₃ reduces expenses by 18% without sacrificing yield.
  • Environmental Impact : Traditional routes generate 3.2 kg waste/kg product. Adopting flow chemistry cuts waste to 1.1 kg/kg.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions at the furan ring.

  • Reduction: Possible reduction of the oxadiazole ring, though less common.

  • Substitution: Electrophilic and nucleophilic substitutions can occur, especially on the phenyl ring and azetidin moiety.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4).

  • Reduction: Metal hydrides such as sodium borohydride (NaBH4).

  • Substitution: Strong acids/bases, halogenating agents, or catalysts depending on the target product.

Major Products: The reactions can yield various derivatives that retain the core structure but have modified functional groups for specific applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and sulfonamide functionalities. For instance, derivatives of oxadiazoles have been shown to exhibit significant growth inhibition in various cancer cell lines. In particular, compounds similar to N-(4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide have demonstrated:

Cell Line Percent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

These results indicate that such compounds could be promising candidates for further development as anticancer agents .

Antimicrobial Properties

The presence of the oxadiazole ring in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess efficacy against various pathogens, including bacteria and fungi. For example, oxadiazole derivatives have shown effectiveness against strains of Candida and Pseudomonas aeruginosa, indicating that this compound could also exhibit similar properties .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Synthesis of the Azetidine Moiety : The azetidine ring can be synthesized through nucleophilic substitution reactions involving appropriate halides.
  • Introduction of the Sulfonamide Group : This step often involves the reaction of sulfonyl chlorides with amines to form the desired sulfonamide linkage.
  • Final Acetamide Formation : The final step involves coupling the intermediate with an acetamide derivative to yield the target compound.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Anticancer Studies : Research has shown that derivatives containing oxadiazole rings exhibit notable anticancer activity against multiple cell lines .
  • Antimicrobial Activity : Compounds with similar sulfonamide structures have been evaluated for their antimicrobial properties against various pathogens, demonstrating significant efficacy .

Mechanism of Action

Compared to other compounds like N-phenylacetamide and N-(4-aminophenyl)acetamide, N-(4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide stands out due to the combination of its functional groups, which imparts it with a unique set of chemical and biological properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name / Structure Core Heterocycle(s) Key Substituents Biological Activity (Dose) Reference
N-(4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide 1,2,4-Oxadiazole, Azetidine Furan-2-yl, sulfonylphenylacetamide Not reported (inferred anti-exudative/antiproliferative)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (Derivatives 3.1–3.21) 1,2,4-Triazole Furan-2-yl, sulfanylacetamide Anti-exudative activity (10 mg/kg; comparable to diclofenac sodium at 8 mg/kg)
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-Thiadiazole 4-Fluorophenyl, methylsulfanyl Antiproliferative (IC₅₀: 2.5–8.7 µM)
N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazoline 4-Fluorophenyl, acetyl Antifungal/antibacterial (moderate activity)
2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 1,3,4-Oxadiazole 2-Methylfuran, thioacetamide Not reported (structural analog)
Key Findings

Anti-Exudative Activity: Triazole derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show comparable efficacy to diclofenac sodium in reducing inflammation, with substituents like chlorine or nitro groups enhancing activity . The target compound’s oxadiazole-azetidine core may offer improved metabolic stability over triazoles due to reduced susceptibility to oxidative degradation .

Antiproliferative Activity :

  • Thiadiazole and imidazole hybrids (e.g., hydroxyacetamide derivatives) exhibit IC₅₀ values in the low micromolar range , attributed to their ability to disrupt kinase signaling . The azetidine ring in the target compound could enhance selectivity for kinases with smaller active sites, though this requires validation.

Physicochemical Properties: Solubility: Sulfonyl groups (present in the target compound and derivatives in ) improve water solubility compared to non-sulfonated analogs. Lipophilicity: The furan-2-yl group increases logP values slightly, balancing membrane permeability and solubility . Metabolic Stability: Azetidine’s saturated structure may reduce CYP450-mediated metabolism compared to larger rings like piperidine .

Structural-Activity Relationships (SAR)
  • Azetidine’s rigidity may reduce off-target effects compared to flexible chains in related acetamides .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance anti-exudative activity by stabilizing charge-transfer interactions with COX-2 . Furan substituents improve bioavailability through enhanced π-stacking with aromatic residues in enzyme binding pockets .

Future Research Priorities :

Activity Screening : Evaluate anti-exudative (e.g., carrageenan-induced rat paw edema) and antiproliferative (e.g., NCI-60 panel) profiles.

Crystallographic Studies : Use SHELX programs to resolve 3D structure and docking interactions.

SAR Optimization : Explore substitutions on the azetidine ring (e.g., methyl, fluoro) to modulate activity.

Biological Activity

N-(4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features several notable structural motifs:

  • Furan ring : Known for its reactivity and biological significance.
  • Oxadiazole ring : Associated with various pharmacological activities.
  • Azetidine moiety : Contributes to the compound's overall efficacy.

The molecular formula is C18H20N4O4SC_{18}H_{20}N_4O_4S, with a molecular weight of approximately 392.44 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study evaluating various 1,3,4-oxadiazole derivatives found that many demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli:

CompoundMIC (μg/mL)Activity Type
N-(4-nitrophenyl)-1,3,4-oxadiazole16Antibacterial
N-(furan-2-yl)-1,3,4-oxadiazole32Antifungal
N-(4-(sulfonamide)-1,3,4-oxadiazole8Antimycobacterial

The presence of the sulfonamide group in this compound may enhance its antimicrobial activity by facilitating interactions with bacterial enzymes involved in cell wall synthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, derivatives of sulfonamide compounds have shown promising results in reducing inflammation:

CompoundIC50 (μg/mL)Comparison
N-(4-sulfonamide derivative)110Better than Diclofenac (157 μg/mL)
N-(3-furan derivative)120Comparable to standard anti-inflammatories

These findings suggest that the compound may inhibit pro-inflammatory cytokines or enzymes such as COX and LOX, contributing to its therapeutic effects .

Anticancer Activity

The anticancer properties of compounds similar to this compound have been investigated. Notably, studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation:

Cell LineIC50 (μM)Compound Tested
HepG25.0Oxadiazole derivative
A5498.0Oxadiazole derivative

Mechanisms of action may involve the inhibition of DNA replication and induction of apoptosis in cancer cells .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study found that a series of oxadiazole derivatives exhibited significant antimicrobial properties against multi-drug resistant strains of bacteria.
  • Anti-inflammatory Effects : Clinical trials demonstrated that patients treated with sulfonamide derivatives experienced marked reductions in inflammatory markers compared to placebo groups.
  • Anticancer Trials : Preclinical studies showed that oxadiazole-based compounds effectively reduced tumor sizes in animal models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Alkylation of thiol-containing intermediates (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl) derivatives) with α-chloroacetamides in the presence of KOH ().
  • Step 2 : Cyclization of intermediates via Paal-Knorr condensation or oxadiazole ring formation under reflux with catalysts like pyridine and zeolite (Y-H) ().
  • Optimization : Control reaction temperature (150°C for oxadiazole formation), solvent selection (ethanol for recrystallization), and use chromatographic purification to achieve >95% purity ().

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for furan protons (δ 6.3–7.4 ppm), azetidine N–CH₂ groups (δ 3.5–4.2 ppm), and sulfonyl groups (δ 3.1–3.3 ppm) ().
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns ().
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles, particularly for the oxadiazole-azetidine core ( ).

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Method :

  • In vivo testing : Administer 10 mg/kg doses in rat models (e.g., formalin-induced edema) and compare efficacy to reference drugs (e.g., diclofenac sodium at 8 mg/kg). Measure reduction in edema volume over 24–72 hours ().
  • Data Interpretation : Activity correlates with electron-withdrawing substituents (e.g., nitro or fluorine) on the phenylacetamide moiety ().

Q. What physicochemical properties (e.g., solubility, logP) are essential for prioritizing derivatives?

  • Key Properties :

  • logP : Use HPLC to determine hydrophobicity; ideal range (2.5–3.5) balances membrane permeability and solubility ().
  • Thermal Stability : DSC/TGA to assess decomposition points (>200°C preferred for storage) ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on furan or azetidine) influence anti-exudative activity?

  • SAR Insights :

  • Furan Modification : Replacing furan with bulkier heterocycles (e.g., thiophene) reduces activity due to steric hindrance ().
  • Azetidine Sulfonyl Group : Electron-deficient sulfonyl groups enhance binding to inflammatory targets (e.g., COX-2), increasing efficacy by 20–30% ().
    • Method : Use comparative docking studies (e.g., AutoDock Vina) to predict interactions with COX-2 active sites.

Q. How can synthetic yield inconsistencies in multi-step reactions be resolved?

  • Troubleshooting :

  • Intermediate Stability : Protect amine groups during sulfonation steps to prevent side reactions ().
  • Catalyst Optimization : Screen zeolite (Y-H) concentrations (0.005–0.02 M) to maximize oxadiazole cyclization yields ().

Q. What computational strategies predict the compound’s bioavailability and metabolic stability?

  • Approach :

  • ADMET Prediction : Use SwissADME or QikProp to estimate CYP450 metabolism (focus on CYP3A4/2D6 liability).
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation of furan ring) via Schrödinger’s MetaSite ().

Q. How do spectral data discrepancies (e.g., NMR splitting patterns) arise, and how are they resolved?

  • Analysis :

  • Dynamic Effects : Conformational flexibility in the azetidine ring causes splitting; use variable-temperature NMR to coalesce signals ().
  • Impurity Identification : LC-MS/MS to detect byproducts (e.g., incomplete sulfonation intermediates) ().

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